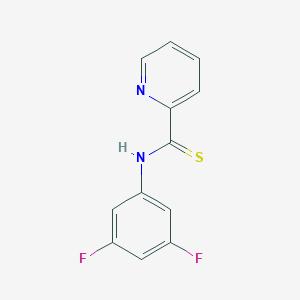

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide

Übersicht

Beschreibung

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is an organic compound that belongs to the class of thioamides It features a pyridine ring attached to a carbothioamide group, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide typically involves the reaction of 3,5-difluoroaniline with 2-pyridinecarbothioic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thioamide bond. The reaction is usually performed under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its thioamide and pyridine functional groups. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3,5-Difluorophenyl)-2-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

N-(3,5-Difluorophenyl)-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide group.

Uniqueness

N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide is unique due to the presence of the thioamide group, which can impart different chemical and biological properties compared to its carboxamide and carboxylic acid analogs

Eigenschaften

IUPAC Name |

N-(3,5-difluorophenyl)pyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2S/c13-8-5-9(14)7-10(6-8)16-12(17)11-3-1-2-4-15-11/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANZPLWMKOLXIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=S)NC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152379 | |

| Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119284-05-8 | |

| Record name | N-(3,5-Difluorophenyl)-2-pyridinecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119284058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-difluorophenyl)-2-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PYRIDINECARBOTHIOAMIDE, N-(3,5-DIFLUOROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3EEQ9R7RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.